An In-depth Technical Guide to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, a key phenylacetic acid derivative. It details the compound's physicochemical properties, outlines robust synthetic and analytical protocols, and explores its chemical reactivity and significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory and industrial setting.
Introduction and Molecular Overview
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, also known as 4-(tert-butoxy)phenylacetic acid, is a valuable organic compound belonging to the phenylacetic acid class. Its structure is characterized by a phenylacetic acid core with a sterically bulky and lipophilic tert-butoxy group attached at the para position of the phenyl ring.[1] This substitution pattern significantly influences its physicochemical properties, such as solubility and reactivity, making it a versatile building block for the synthesis of more complex molecular architectures.[1]
Phenylacetic acid and its derivatives are notable for their broad spectrum of biological activities and are integral subunits in many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and penicillin G.[1][2] The specific structural attributes of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid, particularly the tert-butoxy protecting group, make it a strategic precursor in multi-step syntheses, including peptide coupling reactions and the development of novel therapeutic agents.[1] This guide will elucidate the core properties and methodologies associated with this important chemical intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data presented below has been aggregated from various chemical data sources.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| CAS Number | 135066-21-6 (representative) | [1] |
| Appearance | White to off-white solid, powder or crystals | |
| Melting Point | Data not consistently available; related compounds like (4-tert-butylphenyl)acetic acid melt around 85-87 °C. | [4] |
| Boiling Point | Not readily available due to decomposition at high temperatures. | |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, DMF, and DMSO. Low solubility in water. | [5] |
| InChI Key | XKDCCGWJZGTHPO-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid. The following data represents predicted values and typical observations from standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-H ) |
| ~7.20 | Doublet | 2H | Aromatic (-CH -) |
| ~6.90 | Doublet | 2H | Aromatic (-CH -) |
| ~3.55 | Singlet | 2H | Methylene (-CH₂ -) |
| ~1.30 | Singlet | 9H | tert-Butyl (-C(CH₃ )₃) |
¹³C NMR (Carbon Nuclear Magnetic Resonance) (Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Carboxylic Acid (-C OOH) |
| ~155 | Aromatic Carbon (-C -O) |
| ~130 | Aromatic Carbon (-C H-) |
| ~127 | Aromatic Carbon (-C -CH₂) |
| ~124 | Aromatic Carbon (-C H-) |
| ~78 | Quaternary Carbon (-C (CH₃)₃) |
| ~40 | Methylene Carbon (-C H₂-) |
| ~28 | tert-Butyl Carbons (-C(C H₃)₃) |
FTIR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 208.11 | [M]⁺ (Molecular Ion) |
| 152.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 107.05 | [M - C₄H₈ - COOH]⁺ |
Synthesis and Reaction Mechanisms
The most prevalent synthetic route to 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid involves the etherification of 4-hydroxyphenylacetic acid. This approach strategically protects the phenolic hydroxyl group, rendering the molecule suitable for subsequent reactions where this group's acidity could interfere.
Synthetic Workflow: Acid-Catalyzed Etherification
This protocol describes a standard, efficient method for synthesis.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid via acid-catalyzed etherification.
Materials:
-
4-Hydroxyphenylacetic acid
-
2-Methylpropan-2-ol (tert-butanol)
-
p-Toluenesulfonic acid (PTSA)
-
Toluene or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Substrate Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphenylacetic acid in a suitable polar aprotic solvent like toluene.[1] The use of such solvents helps to stabilize intermediates and minimize side reactions.[1]
-
Reagent Addition: Add an excess of tert-butanol to the solution, followed by a catalytic amount of p-toluenesulfonic acid (PTSA). PTSA serves to protonate the tert-butanol, facilitating the nucleophilic attack by the phenolic hydroxyl group.[1]
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material and PTSA), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield the pure product.[1]
Trustworthiness Note: This protocol's self-validating nature is ensured by in-process monitoring via TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot confirms reaction progression. Final product identity and purity should be confirmed via the spectroscopic methods detailed in Section 2.2.
Chemical Reactivity and Synthetic Applications
The utility of 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Key reaction pathways for the title compound.
-
Carboxylic Acid Group: This is the most reactive site for transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Formation: Coupling with amines using activating agents like dicyclohexylcarbodiimide (DCC) is a cornerstone of its use in peptide synthesis.[1]
-
Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: While the acid itself is stable, the adjacent methylene group can be targeted under specific conditions.[1]
-
-
Phenyl Ring: The tert-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions, such as halogenation or nitration.[1]
-
tert-Butoxy Group: This group serves as a robust protecting group for the phenolic hydroxyl. It is stable to many reaction conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to unmask the phenol when required.
Application in Drug Development
In medicinal chemistry, this compound serves as a scaffold. The tert-butoxy group enhances lipophilicity, which can be advantageous for modulating pharmacokinetic properties. Its derivatives are actively investigated for a range of pharmacological activities.[1] By modifying the carboxylic acid moiety or the aromatic ring, chemists can synthesize libraries of related compounds for screening against various biological targets, including enzymes and receptors.[1]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar phenylacetic acids provides a reliable basis for safe handling protocols.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
Conclusion
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is a synthetically versatile and valuable intermediate. Its unique combination of a reactive carboxylic acid, a modifiable aromatic ring, and a stable yet cleavable tert-butoxy protecting group makes it an indispensable tool in modern organic synthesis. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the creation of novel and complex molecules.
References
-
2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]acetic Acid - Benchchem.
-
2-[4-[2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]ethoxy]phenyl]acetic acid methyl ester - AHH Chemical.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
2-(4-(tert-Butyl)phenyl)acetic acid - Sigma-Aldrich.
-
2-[4-(2-Methylpropoxy)phenyl]acetic acid - Biosynth.
-
2-(4-Tert-butylphenoxy)acetic acid - PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
1553-60-2 2-[4-(2-methylpropyl)phenyl]acetic acid - Echemi.
-
2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid-SDS - MedChemExpress.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Phenylacetic acid - Wikipedia.
-
(4-tert-Butylphenyl)acetic acid - ResearchGate.
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives - Inventiva Pharma.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI.
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
